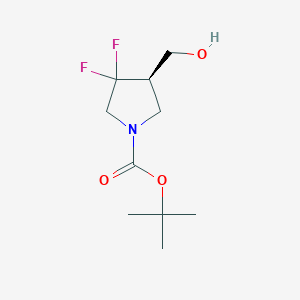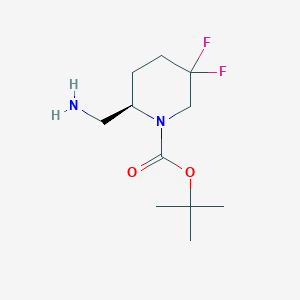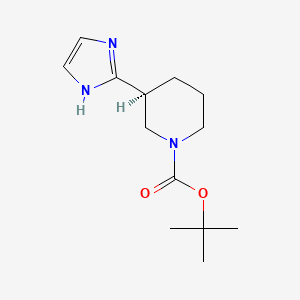![molecular formula C8H12O2 B8220361 (2S)-2-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B8220361.png)
(2S)-2-(1-bicyclo[1.1.1]pentanyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(1-bicyclo[111]pentanyl)propanoic acid is a compound that features a unique bicyclo[111]pentane structure This structure is characterized by a highly strained three-dimensional cage-like framework, which imparts unique chemical and physical properties to the compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1-bicyclo[1.1.1]pentanyl)propanoic acid typically involves the use of [1.1.1]propellane as a key intermediate. A continuous flow process can be employed to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species . This process allows for the production of gram quantities of selected bicyclo[1.1.1]pentane building blocks under mild reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are still under development, with continuous flow synthesis being a promising approach. This method offers scalability and efficiency, making it suitable for large-scale production.
化学反应分析
Types of Reactions
(2S)-2-(1-bicyclo[1.1.1]pentanyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bicyclo[1.1.1]pentane structure allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions are typically mild, with visible light-induced reactions being a notable example .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, visible light-induced difluoroalkylation/heteroarylation reactions yield diverse 1-difluoroalkyl-3-heteroaryl bicyclo[1.1.1]pentanes .
科学研究应用
(2S)-2-(1-bicyclo[1.1.1]pentanyl)propanoic acid has a wide range of scientific research applications, including:
Biology: Its unique structure makes it a valuable tool in the study of biological systems and molecular interactions.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including materials science and catalysis.
作用机制
The mechanism of action of (2S)-2-(1-bicyclo[1.1.1]pentanyl)propanoic acid involves its interaction with molecular targets through its strained bicyclo[1.1.1]pentane structure. This strain relief-driven cleavage of bonds enables reactions with nucleophiles, radicals, and electrophiles . The compound’s unique structure allows for increased delocalization of electron density, facilitating various chemical transformations.
相似化合物的比较
Similar Compounds
Bicyclo[1.1.1]pentane: A precursor to (2S)-2-(1-bicyclo[1.1.1]pentanyl)propanoic acid, featuring a similar cage-like structure.
[1.1.1]Propellane: Another related compound used as an intermediate in the synthesis of bicyclo[1.1.1]pentane derivatives.
Uniqueness
This compound stands out due to its combination of the bicyclo[1.1.1]pentane structure with the propanoic acid moiety. This unique combination imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
(2S)-2-(1-bicyclo[1.1.1]pentanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-5(7(9)10)8-2-6(3-8)4-8/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6?,8?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZXKLHDGDEIBM-SDUJUNFKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C12CC(C1)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)C12CC(C1)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl (5S)-3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B8220284.png)


![tert-butyl N-[(3R)-2-oxo-3-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B8220305.png)


![(1R,2S,5S)-methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B8220339.png)
![methyl (3S)-1-tert-butyl-2-oxo-3H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B8220350.png)
![[(1R)-2,2-difluorocyclobutyl]methanamine;hydrochloride](/img/structure/B8220365.png)



